molecular formula C14H11FN2 B385046 1-[(2-Fluorophenyl)methyl]benzimidazole CAS No. 615279-08-8

1-[(2-Fluorophenyl)methyl]benzimidazole

Cat. No. B385046
CAS RN: 615279-08-8
M. Wt: 226.25g/mol
InChI Key: GVPLWEQRXICZLW-UHFFFAOYSA-N
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Description

“1-[(2-Fluorophenyl)methyl]benzimidazole”, also known as FBMI, is a chemical compound comprising a benzimidazole ring and a fluorophenyl-substituent. Benzimidazole is a heterocyclic aromatic organic compound, which may be viewed as fused rings of the aromatic compounds benzene and imidazole .


Synthesis Analysis

Benzimidazole is produced by condensation of o-phenylenediamine with formic acid . A series of 3,4,5-trimethoxybenzylbenzimidazole derivatives were developed, among which a compound similar to FBMI emerged as a potent inhibitor of Helicobacter pylori growth and pathogenesis of host cells .


Molecular Structure Analysis

The molecular weight of FBMI is 226.25g/mol. The structure of benzimidazole derivatives is crucial for their biological activity. Substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . An acid-catalyzed reaction mechanism was suggested based on the identification of intermediate arylamides .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives exhibit significant antibacterial and antifungal effects. Researchers have synthesized various compounds with benzimidazole scaffolds, some of which demonstrate potent activity against microorganisms such as Escherichia coli, Bacillus subtilis, Candida albicans, and Aspergillus niger . These compounds could serve as promising candidates for combating infectious diseases.

Androgen Receptor Modulators (SARMs)

In the realm of androgen receptor modulation, researchers have synthesized 2-(2,2,2)-trifluoroethyl benzimidazole derivatives. Notably, one compound, 2-(5,6-dichloro-1H-benzimidazol-2-yl)-1,1,1-trifluoro-penta-3,4-dien-2-ol, exhibited both good muscle agonism and prostate inhibition, making it a potential candidate for selective androgen receptor modulation .

Metal Chelation

Benzimidazole derivatives can act as metal chelators, binding to metal ions. This property has implications in metal overload disorders and as potential therapeutic agents in metal-related diseases.

Safety and Hazards

While specific safety and hazard information for FBMI is not available, benzimidazole has been labeled with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2/c15-12-6-2-1-5-11(12)9-17-10-16-13-7-3-4-8-14(13)17/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPLWEQRXICZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]benzimidazole

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